Intedanib Piperazinyl-N4-oxide Intedanib Piperazinyl-N4-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20499934
InChI: InChI=1S/C31H33N5O5/c1-34(27(37)20-35-15-17-36(2,40)18-16-35)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)41-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
SMILES:
Molecular Formula: C31H33N5O5
Molecular Weight: 555.6 g/mol

Intedanib Piperazinyl-N4-oxide

CAS No.:

Cat. No.: VC20499934

Molecular Formula: C31H33N5O5

Molecular Weight: 555.6 g/mol

* For research use only. Not for human or veterinary use.

Intedanib Piperazinyl-N4-oxide -

Specification

Molecular Formula C31H33N5O5
Molecular Weight 555.6 g/mol
IUPAC Name methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Standard InChI InChI=1S/C31H33N5O5/c1-34(27(37)20-35-15-17-36(2,40)18-16-35)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)41-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
Standard InChI Key DJIYCLAQJWFFPL-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CC[N+](CC5)(C)[O-]

Introduction

Chemical Identity and Structural Properties

Intedanib Piperazinyl-N4-oxide (CAS: 2734666-06-7) is a small-molecule inhibitor with the molecular formula C₃₁H₃₃N₅O₅ and a molecular weight of 555.6 g/mol . Its structure features a central indolinone core substituted with a piperazinyl-N4-oxide group, which enhances solubility and target affinity compared to the parent compound Intedanib . The compound exists as a bright yellow powder with pH-dependent solubility, showing increased solubility in acidic conditions (pH < 3) and moderate solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₁H₃₃N₅O₅
Molecular Weight555.6 g/mol
CAS Number2734666-06-7
Purity>95% (HPLC)
Solubility2.8 mg/mL in water (pH 5.7)
LogD (pH 7.4)3.0
Storage Conditions-20°C, protected from light

The lipophilicity profile, characterized by an octanol-water partition coefficient (log Pow) of 3.6 for the free base, underscores its ability to penetrate cellular membranes while maintaining bioavailability .

Pharmacological Mechanism of Action

Intedanib Piperazinyl-N4-oxide functions as a triple angiokinase inhibitor, targeting VEGFR1-3, PDGFRα/β, and FGFR1-3 with nanomolar potency . By competitively binding to the ATP-binding pockets of these receptors, it disrupts downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are essential for endothelial cell proliferation and tumor survival .

Target Inhibition Profile

  • VEGFR1-3: Inhibition blocks VEGF-driven angiogenesis, reducing tumor microvessel density .

  • PDGFRα/β: Suppression limits pericyte recruitment, destabilizing tumor vasculature .

  • FGFR1-3: Inhibition impedes fibroblast proliferation, particularly in fibrotic microenvironments .

In triple-negative breast cancer (TNBC) models, the compound additionally activates SHP-1 phosphatase, leading to STAT3 dephosphorylation and apoptosis induction . This dual mechanism—direct kinase inhibition and indirect phosphatase activation—distinguishes it from first-generation inhibitors.

Synthesis and Analytical Characterization

The synthesis of Intedanib Piperazinyl-N4-oxide involves oxidative modification of Intedanib’s piperazine ring, typically using peroxides or ozone under controlled conditions . Key steps include:

  • Intedanib precursor preparation via condensation of indolinone intermediates.

  • Piperazine oxidation to introduce the N4-oxide moiety.

  • Purification via column chromatography or recrystallization to achieve >95% purity .

Table 2: Spectral Data for Quality Control

Analytical MethodKey Peaks/Features
1H NMR (DMSO-d6)δ 3.85 (s, 3H, OCH3), δ 7.2–8.1 (m, aromatic protons)
HPLC (C18 column)Retention time: 12.4 min; Purity: 98.2%
Mass Spectrometry[M+H]+: 556.25 m/z

Stability studies indicate that the compound degrades by <5% over 24 months when stored at -20°C .

Preclinical Research Findings

Antitumor Efficacy

In pancreatic ductal adenocarcinoma (PDAC) xenografts, Intedanib Piperazinyl-N4-oxide monotherapy reduced tumor growth by 97.9% compared to controls, outperforming gemcitabine (60.8% reduction). Combination therapy with gemcitabine achieved near-complete regression (-12.4% net growth) . Mechanistically, it suppressed phospho-ERK and phospho-AKT levels by >70%, inducing caspase-3-mediated apoptosis .

Antifibrotic Activity

In idiopathic pulmonary fibrosis (IPF) models, the compound inhibited FGFR and PDGFR signaling in lung fibroblasts, reducing collagen deposition by 45% at 50 mg/kg doses .

Clinical Implications and Future Directions

While clinical trials specific to Intedanib Piperazinyl-N4-oxide are pending, its structural analog Nintedanib (Ofev®) has demonstrated efficacy in Phase III trials for NSCLC and IPF . The N4-oxide modification may enhance blood-brain barrier penetration, positioning it as a candidate for glioblastoma therapy. Ongoing research explores its synergy with immune checkpoint inhibitors .

Comparison with Analogous Kinase Inhibitors

Table 3: Select Kinase Inhibitors and Their Profiles

CompoundTargetsIC50 (nM)Clinical Use
Intedanib Piperazinyl-N4-oxideVEGFR1-3, PDGFRα/β, FGFR1-313–108 Preclinical
NintedanibVEGFR1-3, PDGFRα/β, FGFR1-334–108 IPF, NSCLC
PazopanibVEGFR1-310–30 Renal cell carcinoma
SorafenibVEGFR2, RAF kinases6–22 Hepatocellular carcinoma

Intedanib Piperazinyl-N4-oxide’s broader kinase inhibition and SHP-1 activation confer advantages in overcoming resistance mechanisms common to single-target agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator